(2,6-Difluorophenyl)-(4-ethylpiperazin-1-yl)methanone
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Overview
Description
(2,6-Difluorophenyl)-(4-ethylpiperazin-1-yl)methanone is a chemical compound characterized by the presence of a difluorophenyl group and an ethylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Difluorophenyl)-(4-ethylpiperazin-1-yl)methanone typically involves the reaction of 2,6-difluorobenzoyl chloride with 4-ethylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(2,6-Difluorophenyl)-(4-ethylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Nucleophilic substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Reductive amination: The piperazine moiety can undergo reductive amination with aldehydes or ketones to form secondary amines.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Reductive amination: Reagents such as sodium cyanoborohydride or hydrogen gas with a palladium catalyst are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminated product, while reductive amination would result in a secondary amine derivative .
Scientific Research Applications
(2,6-Difluorophenyl)-(4-ethylpiperazin-1-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Materials Science: The compound’s unique structural features make it useful in the development of advanced materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of (2,6-Difluorophenyl)-(4-ethylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperazine moiety can form hydrogen bonds or ionic interactions with amino acid side chains . These interactions can modulate the activity of the target protein, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
(2,6-Difluorophenyl)-(pyrrolidin-1-yl)methanone: Similar in structure but with a pyrrolidine ring instead of piperazine.
(2,6-Difluorophenyl)-(4-methylpiperazin-1-yl)methanone: Similar but with a methyl group on the piperazine ring.
Uniqueness
(2,6-Difluorophenyl)-(4-ethylpiperazin-1-yl)methanone is unique due to the presence of both the difluorophenyl group and the ethyl-substituted piperazine ring. This combination imparts specific chemical and biological properties that are distinct from those of similar compounds .
Properties
IUPAC Name |
(2,6-difluorophenyl)-(4-ethylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2O/c1-2-16-6-8-17(9-7-16)13(18)12-10(14)4-3-5-11(12)15/h3-5H,2,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVYGJQFWSUQBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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